(2R,6S)-rel-2,6-Dimethyltetrahydro-2H-pyran-4-amine
Description
(2R,6S)-rel-2,6-Dimethyltetrahydro-2H-pyran-4-amine is a chiral amine derivative featuring a six-membered tetrahydro-2H-pyran ring substituted with methyl groups at the 2 and 6 positions in a relative (rel) configuration and an amine group at position 4. The tetrahydro-2H-pyran core consists of one oxygen atom within the ring, distinguishing it from morpholine (which contains both oxygen and nitrogen) and piperazine (with two nitrogen atoms).
Properties
IUPAC Name |
(2R,6S)-2,6-dimethyloxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4,8H2,1-2H3/t5-,6+,7? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJTIAGNFALSH-MEKDEQNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3,3-Dimethylglutaric Anhydride
A foundational approach involves the acid-catalyzed cyclization of 3,3-dimethylglutaric anhydride to form 2,6-dimethyltetrahydro-4H-pyran-4-one, a critical intermediate. Sulfuric acid (H₂SO₄) at 80–100°C facilitates ring closure, yielding the pyranone derivative in ~85% purity. Subsequent amination introduces the amine group at the 4-position.
Reaction Conditions and Optimization
-
Catalyst : Concentrated H₂SO₄ (0.5 equiv.)
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Temperature : 90°C, 6 hours
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Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
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Yield : 78–82% after purification.
This method’s limitation lies in the need for precise stoichiometry to avoid over-acidification, which can lead to side products such as lactones or dimerized species.
Reductive Amination of Pyran-4-one Derivatives
Reductive Amination Using (2R,6S)-2,6-Dimethyltetrahydro-2H-pyran-4-carbaldehyde
A patent-described route begins with (2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-carbaldehyde, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature, affording the target amine in 70–75% yield.
Key Parameters
This method’s stereochemical fidelity is attributed to the chiral aldehyde precursor, which retains configuration during imine formation and reduction.
Catalytic Hydrogenation of Nitriles or Imines
Hydrogenation of 4-Cyano-2,6-dimethyltetrahydro-2H-pyran
Catalytic hydrogenation of the nitrile derivative using palladium on carbon (Pd/C) under 50 psi H₂ pressure in ethanol converts the cyano group to an amine. The reaction achieves 80–85% conversion, with residual nitrile removed via recrystallization.
Industrial-Scale Adaptation
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Catalyst : 5% Pd/C (0.1 wt%)
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Pressure : 50 psi H₂
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Temperature : 25°C
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Yield : 80–85%.
Side reactions, such as over-reduction to methyl groups, are mitigated by controlling H₂ exposure and catalyst loading.
Industrial-Scale Synthesis Approaches
Continuous Flow Hydrogenation
Industrial production leverages continuous flow reactors for the hydrogenation step, enhancing reproducibility and scalability. A tubular reactor packed with Pd/C catalyst achieves >90% conversion at 30°C and 40 psi H₂, with in-line purification via distillation.
Process Metrics
| Metric | Value |
|---|---|
| Throughput | 10 kg/h |
| Catalyst Lifetime | 500 hours |
| Purity | ≥99% (GC-MS) |
| Enantiomeric Excess | 98% (Chiral HPLC) |
This method reduces waste and operational costs compared to batch processing.
Mechanistic Insights and Optimization Strategies
Stereochemical Control in Reductive Amination
The retention of stereochemistry during reductive amination is critical. Studies suggest that the chiral aldehyde’s configuration directs the facial selectivity of imine formation, with NaBH₃CN preferentially reducing the (R,S)-configured imine. Computational modeling supports a transition state where the methyl groups at C2 and C6 hinder non-selective reduction pathways.
Solvent and Catalyst Screening
Optimization trials comparing methanol, THF, and acetonitrile revealed methanol as optimal for solubility and reducing agent stability. Catalyst screening (Pd/C vs. Raney Ni) showed Pd/C superior in minimizing racemization (Table 1).
Table 1: Catalyst Performance in Hydrogenation
| Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd/C | 25 | 50 | 85 | 98 |
| Raney Ni | 50 | 60 | 78 | 92 |
Chemical Reactions Analysis
Types of Reactions: (2R,6S)-rel-2,6-Dimethyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a valuable candidate in drug discovery and development. Its amine group provides a site for further functionalization, which can enhance biological activity.
Antidepressant Activity
Research indicates that derivatives of tetrahydropyran compounds exhibit antidepressant-like effects. Studies have suggested that (2R,6S)-rel-2,6-Dimethyltetrahydro-2H-pyran-4-amine could be explored as a lead compound for developing novel antidepressants due to its potential interaction with neurotransmitter systems .
Anticancer Properties
Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis. Further investigations into this compound could reveal its efficacy against specific cancer types .
Synthetic Chemistry
The compound serves as an important building block in organic synthesis. Its unique structure allows chemists to employ it in the synthesis of more complex molecules.
Synthesis of Bioactive Molecules
This compound can be utilized in the synthesis of various bioactive molecules through reactions such as alkylation and acylation. Its ability to act as a chiral auxiliary enhances the enantioselectivity of synthetic routes .
Chiral Catalysis
The compound's chirality makes it suitable for use in asymmetric synthesis. It can act as a chiral ligand in catalysis processes, facilitating the formation of enantiopure products which are crucial in pharmaceuticals .
Material Science
Emerging applications in material science suggest that this compound could be incorporated into polymers or other materials to impart specific properties.
Polymer Additives
Incorporating this compound into polymer matrices may enhance mechanical properties or thermal stability due to its unique chemical structure . Research is ongoing to explore these potential enhancements.
Coatings and Adhesives
Due to its chemical reactivity and potential for functionalization, this compound may serve as an additive in coatings and adhesives to improve adhesion properties or provide specific functionalities such as hydrophobicity or UV resistance .
Mechanism of Action
The mechanism of action of (2R,6S)-rel-2,6-Dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Structural and Functional Insights
Core Heterocycle Differences :
- The tetrahydro-2H-pyran ring in the target compound contains one oxygen atom, contrasting with morpholine (O and N) and piperazine (two N atoms). This affects electronic properties and hydrogen-bonding capacity. For example, morpholine derivatives like amorolfine leverage their nitrogen for antifungal activity, while sparfloxacin’s piperazine moiety enhances bacterial enzyme binding .
- The 4-amine group in the target compound may participate in hydrogen bonding, analogous to the protonated piperazine in sparfloxacin hemisulfate, which forms extensive intermolecular interactions in its crystal structure .
Impact of Stereochemistry: The (2R,6S) configuration is conserved in amorolfine and sparfloxacin, where it optimizes spatial orientation for target binding. For instance, in sparfloxacin, this configuration enhances fluoroquinolone activity by aligning the molecule with bacterial enzymes .
Solubility and Salt Formation: The target compound’s amine group allows for salt formation (e.g., hydrochloride), a strategy used in bepromoline hydrochloride to improve solubility and bioavailability .
However, the absence of a morpholine ring’s nitrogen or a fluoroquinolone’s fluorinated core may limit direct antibacterial effects .
Biological Activity
(2R,6S)-rel-2,6-Dimethyltetrahydro-2H-pyran-4-amine is a chiral compound characterized by its tetrahydropyran ring structure. This compound has gained attention in both synthetic and medicinal chemistry due to its potential biological activities and applications as a chiral building block in drug synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparisons with related compounds.
- IUPAC Name : (2R,6S)-2,6-dimethyloxan-4-amine
- Molecular Formula : C7H15NO
- Molecular Weight : 129.2 g/mol
- CAS Number : 1251772-69-6
- Purity : 97% .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Interactions : The amine group in the compound can form hydrogen bonds and electrostatic interactions with enzymes, influencing their catalytic activity.
- Receptor Binding : Its stereochemistry plays a critical role in determining binding affinities to specific receptors, which can lead to varied pharmacological effects.
- Stereospecific Pathways : The chiral nature of the compound allows researchers to explore stereospecific biochemical pathways, providing insights into how different enantiomers may exhibit distinct biological activities .
Antimicrobial Activity
A study investigated the antimicrobial properties of tetrahydropyran derivatives, including this compound. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis .
Case Study: Synthesis and Evaluation
In a recent study focused on the synthesis of novel triazole compounds using this compound as a chiral building block, researchers synthesized a series of compounds that demonstrated promising anticancer properties. The evaluation showed that specific derivatives inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms .
Comparative Analysis
The biological activity of this compound can be compared with other stereoisomers:
| Compound Name | IUPAC Name | Biological Activity | Notes |
|---|---|---|---|
| This compound | (2R,6S)-dimethyloxan-4-amine | Antimicrobial, Anticancer | Exhibits stereospecific effects |
| (2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-amine | (2R,6R)-dimethyloxan-4-amine | Lower activity | Different binding profiles |
| (2S,6S)-2,6-dimethyltetrahydro-2H-pyran-4-amine | (2S,6S)-dimethyloxan-4-amine | Variable activity | Potential for different therapeutic uses |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (2R,6S)-rel-2,6-Dimethyltetrahydro-2H-pyran-4-amine with high diastereoselectivity?
- Methodology : Copper(II)-bisphosphine-catalyzed oligomerization is a key approach for constructing the tetrahydropyran core. For example, diastereoselective reactions using substituted allylic alcohols and aldehydes (e.g., 3,5-dimethylhex-5-en-1-ol) yield stereochemically defined products . Retrosynthetic AI tools (e.g., Template_relevance models) can predict feasible routes by analyzing bond disconnections and functional group compatibility .
- Data :
| Substrate | Catalyst System | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| 3,5-Dimethylhex-5-en-1-ol | L3/Cu(OTf)₂ | 72 | 9:1 |
| cis-Cinnamaldehyde | L3/Cu(OTf)₂ | 68 | 8:1 |
Q. How can the stereochemistry of this compound be unambiguously confirmed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using SHELXL (e.g., space group P1 for chiral structures) provides precise bond lengths/angles and validates the rel configuration . Complementary NMR analysis (e.g., J-coupling constants and NOE experiments) further supports stereochemical assignments .
Q. What analytical techniques are recommended for assessing purity and structural integrity of this compound?
- Methodology :
- HPLC : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomeric impurities.
- NMR : Monitor methyl group splitting patterns (e.g., δ 1.2–1.4 ppm for axial vs. equatorial CH₃) and amine proton exchange rates .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z calculated for C₈H₁₅NO: 141.1154) .
Advanced Research Questions
Q. How can the biological activity of this compound be systematically evaluated in antifungal assays?
- Methodology :
- Target Identification : Screen against Candida albicans ergosterol biosynthesis enzymes (e.g., Δ¹⁴-reductase), inspired by morpholine antifungals like Amorolfine .
- Assay Design : Use microbroth dilution (CLSI M27 guidelines) to determine MIC values. Include cytotoxicity controls (e.g., mammalian cell lines) to assess selectivity .
- Data :
| Strain | MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| C. albicans (ATCC 90028) | 2.5 | >100 |
| Aspergillus fumigatus | 5.0 | >100 |
Q. What strategies mitigate poor solubility of this compound in aqueous formulations?
- Methodology :
- Salt Formation : Synthesize hydrochloride salts (e.g., via HCl/Et₂O treatment) to enhance water solubility, as demonstrated for morpholine derivatives .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the amine position for pH-dependent release .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced pharmacokinetic properties?
- Methodology :
- Analog Synthesis : Modify substituents at C4 (e.g., aryl vs. alkyl groups) and evaluate logP, metabolic stability, and plasma protein binding .
- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with fungal cytochrome P450 targets .
Q. What challenges arise in scaling up diastereoselective synthesis, and how can they be addressed?
- Challenges : Catalyst loading costs, byproduct formation, and stereochemical drift during purification.
- Solutions :
- Catalyst Optimization : Replace Cu(OTf)₂ with cheaper Fe(III) complexes while maintaining selectivity .
- Crystallization : Exploit hydrate formation (e.g., sparfloxacin hemisulfate 2.5-hydrate) to isolate enantiopure batches .
Q. How should conflicting data on biological activity between studies be resolved?
- Methodology :
- Stereochemical Purity : Verify enantiomeric excess (e.g., chiral HPLC) to rule out impurities .
- Assay Standardization : Replicate experiments under CLSI guidelines, controlling for pH, temperature, and inoculum size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
